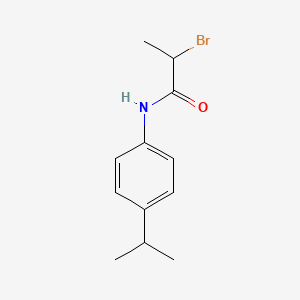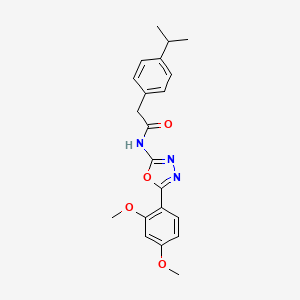
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide and its derivatives have been studied extensively for their inhibitory activities against various enzymes. These compounds have shown significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), suggesting potential applications in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).
Antibacterial and Antifungal Properties
Research has also highlighted the antibacterial and antifungal potential of these compounds. Some derivatives have shown good inhibitory effects against various strains of Gram-negative and Gram-positive bacteria, as well as fungal species, indicating their potential as antimicrobial agents (Nafeesa et al., 2017); (Gul et al., 2017).
α-Glucosidase Inhibitory Potential
These compounds have been evaluated for their α-glucosidase inhibitory potential, an important target in diabetes management. Some derivatives were found to be promising inhibitors, indicating their potential use in the treatment of diabetes (Iftikhar et al., 2019).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of certain derivatives have been explored. These compounds showed potent activity against Gram-positive bacteria and also demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting a role in cancer therapy (Al-Wahaibi et al., 2021).
Anti-inflammatory and Anti-thrombotic Effects
Some derivatives have shown promising anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo models. This suggests their potential use in the development of new pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).
Computational and Pharmacological Evaluation
Computational and pharmacological evaluations have been conducted on these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are crucial for understanding the drug-like properties and therapeutic potential of these compounds (Faheem, 2018).
Other Applications
These compounds have also been studied for various other applications, including as corrosion inhibitors (Yıldırım & Cetin, 2008), and in the design of novel derivatives with diverse biological activities, such as anticonvulsant properties (Nath et al., 2021).
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)15-7-5-14(6-8-15)11-19(25)22-21-24-23-20(28-21)17-10-9-16(26-3)12-18(17)27-4/h5-10,12-13H,11H2,1-4H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSKQZUKYVOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

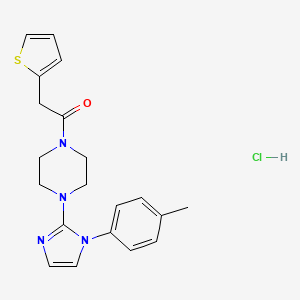
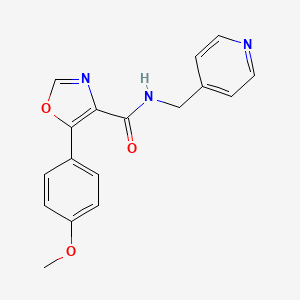
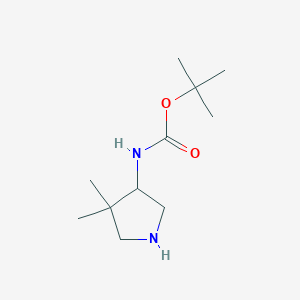
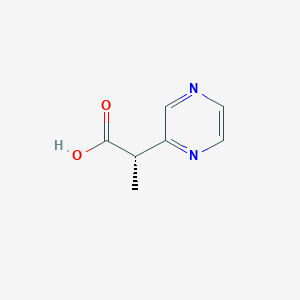
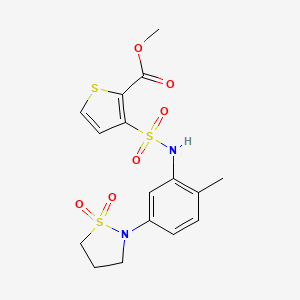
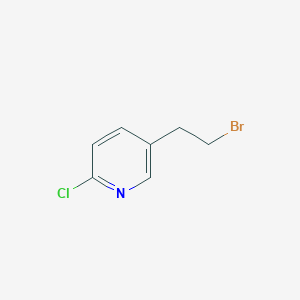
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
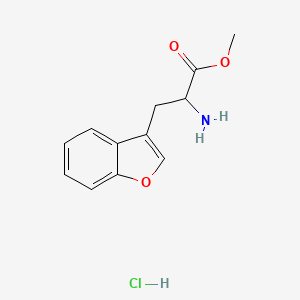
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)
